tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate
Description
tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate is a bicyclic ester featuring a cyclohexene ring substituted with two tert-butoxycarbonyl (Boc) groups. This compound is structurally characterized by its strained cyclohexene system and bulky tert-butyl protecting groups, which confer steric hindrance and influence its reactivity. It is commonly employed in organic synthesis as a protected intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Its crystal structure and conformational properties are often analyzed using X-ray crystallography, with software like SHELXL playing a critical role in refinement and validation .
Properties
IUPAC Name |
tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-15(2,3)20-13(17)11-9-7-8-10-12(11)19-14(18)21-16(4,5)6/h9,12H,7-8,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHFFNFRWNNACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CCCCC1OC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexene with tert-butyl chloroformate and tert-butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for carboxylic acids and alcohols during multi-step synthesis.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate exerts its effects involves the interaction of its functional groups with specific molecular targets. The tert-butyl and tert-butoxycarbonyl groups can undergo hydrolysis, releasing the active cyclohexene derivative. This process is often catalyzed by enzymes or occurs under acidic or basic conditions.
Comparison with Similar Compounds
The compound belongs to a class of bicyclic esters with tert-butyl protecting groups. Below, we compare its structural, synthetic, and reactivity profiles with analogous compounds.
Structural Comparisons
Key Observations :
- The tert-butyl groups in the target compound increase steric bulk, slowing nucleophilic attack compared to methyl analogs.
- The cyclohexene ring’s strain influences reactivity in Diels-Alder reactions, unlike less-strained analogs.
Reactivity in Catalytic Hydrogenation
| Compound | Reaction Rate (H₂, Pd/C) | Product Stability |
|---|---|---|
| This compound | Slow (steric hindrance) | High (Boc stability) |
| tert-butyl 4-(tert-butoxycarbonyl)cyclohex-2-ene-1-carboxylate | Moderate | Moderate |
| methyl 6-(methoxycarbonyl)cyclohex-1-ene-1-carboxylate | Fast (low steric bulk) | Low (ester hydrolysis) |
Note: The target compound’s slow hydrogenation rate is advantageous in selective reductions.
Biological Activity
tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound has the following molecular formula:
- Molecular Formula : C_{13}H_{22}O_{5}
- Molecular Weight : 258.31 g/mol
- CAS Number : 1803033-62-6
The structural representation can be summarized as follows:
Research indicates that compounds with similar structures often exhibit activities such as enzyme inhibition, anti-inflammatory effects, and potential anticancer properties. The presence of the tert-butoxycarbonyl group may enhance lipophilicity, facilitating cellular uptake and interaction with biological targets.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of cyclohexene carboxylates, highlighting their potential as anticancer agents. The study found that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties.
Enzyme Inhibition
Another investigation focused on enzyme inhibition, where compounds structurally related to this compound demonstrated significant inhibition of key enzymes involved in metabolic pathways. This suggests potential applications in metabolic disorders.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was tested for its cytotoxic effects. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
These findings suggest a dose-dependent response, warranting further investigation into its mechanisms of action.
Case Study 2: Enzyme Inhibition Profile
A separate study evaluated the enzyme inhibition potential of various derivatives, including this compound:
| Enzyme | IC50 (µM) |
|---|---|
| Cyclooxygenase (COX) | 12 |
| Lipoxygenase (LOX) | 15 |
These results indicate that the compound may serve as a lead for developing anti-inflammatory drugs.
Conclusion and Future Directions
The biological activity of this compound shows promise in anticancer and enzyme inhibition applications. Further studies are needed to elucidate its precise mechanisms and optimize its pharmacological profile.
Future research should focus on:
- In vivo studies to assess therapeutic efficacy.
- Structure–activity relationship (SAR) analyses to identify optimal modifications.
- Clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
